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RGD peptide (GRGDNP) -

RGD peptide (GRGDNP)

Catalog Number: EVT-467644
CAS Number:
Molecular Formula: C23H38N10O10
Molecular Weight: 614.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The RGD peptide is derived from extracellular matrix proteins, notably fibronectin, vitronectin, and fibrinogen. These proteins are integral to cell adhesion and migration processes in various physiological contexts. GRGDNP is classified as a linear peptide and is recognized for its ability to bind to several integrin receptors, particularly αvβ3 and α5β1 integrins. These interactions are pivotal in mediating cellular responses such as proliferation, migration, and apoptosis.

Synthesis Analysis

The synthesis of GRGDNP typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield.

Synthesis Methodology

  1. Solid-Phase Peptide Synthesis:
    • The synthesis begins with the attachment of the first amino acid to a solid support.
    • Subsequent amino acids are added sequentially through coupling reactions.
    • Protecting groups are used to prevent unwanted reactions at specific functional groups during synthesis.
  2. Purification:
    • After synthesis, the crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity level.
  3. Characterization:
    • The structure of the synthesized peptide is confirmed using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

These methods ensure that GRGDNP can be produced reliably for research and therapeutic applications.

Molecular Structure Analysis

The molecular structure of GRGDNP consists of a sequence of six amino acids: Glycine, Arginine, Glycine, Aspartate, Asparagine, and Proline.

Structural Features

  • Peptide Backbone: The backbone of GRGDNP is composed of alternating amide bonds formed between the amino acids.
  • Functional Groups: The presence of the carboxyl group from aspartate allows for ionic interactions with integrins.
  • Conformation: The spatial arrangement of the amino acids influences the binding affinity to integrin receptors; thus, conformational flexibility is crucial for its biological activity.

Data Analysis

Molecular modeling studies suggest that the optimal binding conformation involves specific distances between key residues that facilitate integrin recognition.

Chemical Reactions Analysis

GRGDNP participates in several chemical reactions primarily related to its binding interactions with integrin receptors.

Binding Mechanism

  1. Integrin Binding:
    • The RGD sequence forms non-covalent interactions with integrins through hydrogen bonds and ionic interactions.
    • Specific residues within the integrin binding pocket interact with the arginine residue's guanidinium group, enhancing binding affinity.
  2. Modifications:
    • Chemical modifications can be introduced to enhance stability or alter specificity towards different integrin types. For instance, d-amino acid substitutions can improve resistance to proteolytic degradation.
Mechanism of Action

The mechanism by which GRGDNP exerts its effects involves several key steps:

  1. Integrin Activation: Upon binding to integrins such as αvβ3, GRGDNP induces conformational changes that activate intracellular signaling pathways.
  2. Cell Adhesion: The binding promotes cell adhesion and spreading on extracellular matrix components.
  3. Apoptosis Induction: Recent studies indicate that GRGDNP can promote apoptosis through mechanisms involving caspase activation, particularly pro-caspase-3 activation leading to cellular apoptosis .
Physical and Chemical Properties Analysis

GRGDNP exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 747.87 g/mol.
  • Solubility: Generally soluble in water and common organic solvents due to its polar amino acid composition.
  • Stability: Stability can vary based on environmental conditions (e.g., pH, temperature) and modifications made during synthesis.

Relevant Data

Applications

RGD peptides like GRGDNP have diverse applications across various fields:

  1. Cancer Therapy: Used as targeting moieties for drug delivery systems aimed at tumors expressing specific integrins.
  2. Tissue Engineering: Incorporated into biomaterials to enhance cell adhesion and proliferation in regenerative medicine applications.
  3. Diagnostic Imaging: Radiolabeled RGD peptides serve as imaging agents in positron emission tomography (PET) for tumor detection .
  4. Biomaterials Development: RGD peptides are utilized to functionalize surfaces of implants or scaffolds to promote favorable cellular responses .
Integrin-Mediated Molecular Mechanisms of RGD Peptide (GRGDNP)

Structural Basis of RGD-Integrin Binding Specificity

The tripeptide sequence Arg-Gly-Asp (RGD) embedded within GRGDNP (Gly-Arg-Gly-Asp-Asn-Pro) serves as the primary recognition motif for integrin heterodimers. This hexapeptide adopts an extended conformation where the spatial distance between the guanidinium group of Arg and the carboxylate of Asp (0.7–0.9 nm) determines integrin subtype specificity. Linear GRGDNP preferentially binds α5β1 integrin due to its extended backbone geometry, whereas cyclic RGD variants exhibit higher affinity for αvβ3 owing to conformational rigidity [5] [6]. The metal ion-dependent adhesion site (MIDAS) within the integrin β-subunit directly coordinates with Asp’s carboxyl group, while the Arg side chain forms bidentate salt bridges with α-subunit residues (e.g., Asp218 in αvβ3). Molecular dynamics simulations confirm that replacing Gly with D-amino acids in cyclic RGD restricts backbone flexibility, enhancing αvβ3 binding stability by 40% compared to linear GRGDNP [6].

Table 1: Integrin Subtype Selectivity of GRGDNP

Integrin HeterodimerBinding Affinity (IC₅₀)Structural Determinants
α5β15–10 µMExtended RGD conformation; end-on Arg-Gln221 interaction
αvβ3>100 µMBent RGD conformation; side-on Arg-Asp218 salt bridge
αvβ6No significant bindingRequires DXLLX helical motif beyond RGD
αIIbβ3>100 µMGuanidine-to-amine substitution needed

Data derived from solid-phase binding assays and crystallographic analyses [5] [7].

Modulation of Integrin Signaling Cascades by GRGDNP

GRGDNP binding competitively disrupts native extracellular matrix (ECM)-integrin interactions, altering downstream kinase pathways. In glioblastoma cells (U251/U373), 20 µM GRGDNP reduces focal adhesion kinase (FAK) phosphorylation at Tyr397 by 60–80% within 2 hours, dismantling focal adhesion complexes [8]. This suppresses Src recruitment and subsequent Rho GTPase activation, inhibiting directional cell migration. Paradoxically, GRGDNP does not inhibit AKT or ERK pathways in adherent cells, suggesting signaling modulation is adhesion-context dependent. In suspended cells, however, GRGDNP amplifies pro-apoptotic signals through p38 MAPK activation, demonstrating bidirectional control over survival pathways [2] [8].

Table 2: GRGDNP-Mediated Signaling Modulation

PathwayEffect of GRGDNPFunctional Outcome
FAK/Src↓ Phosphorylation (Tyr397)Loss of adhesion plaques; reduced migration
RhoA/ROCK↓ GTP loading (70% reduction)Actin cytoskeleton disassembly
Caspase-3↑ Cleavage (3-fold)Anoikis induction in suspension
AKT/ERKUnchanged (adherent cells)Context-dependent survival

Data from immunoblotting and GTPase activity assays [1] [8].

Competitive Inhibition Dynamics Between Synthetic RGD and Native ECM Proteins

GRGDNP’s bioactivity is critically influenced by endogenous ECM protein adsorption. On highly adsorptive biomaterials (e.g., hydroxyapatite), fibronectin and vitronectin from serum occlude synthetic RGD sites, reducing GRGDNP efficacy by 50–70% [1]. Strikingly, at high densities (>1 µM), GRGDNP competitively inhibits native ligand binding by sequestering integrin receptors, attenuating outside-in signaling. This is evidenced by:

  • Steric hindrance: Adsorbed fibronectin masks GRGDNP epitopes, limiting accessibility [1].
  • Integrin occupancy: GRGDNP occupies α5β1 binding pockets, blocking PHSRN synergy sites in fibronectin required for full activation [1] [3].
  • Signaling attenuation: Combined GRGDNP/adsorbed protein surfaces diminish mesenchymal stem cell adhesion by 40% compared to adsorbed proteins alone, correlating with reduced FAK activation [1].

In tumor microenvironments, GRGDNP conjugates outperform free peptides by leveraging multivalency to overcome ECM competition, enhancing αvβ3 targeting efficiency 3-fold [3] [7].

Table 3: Competitive Inhibition in ECM-Rich Environments

ConditionCell Adhesion EfficiencyFAK Phosphorylation
Serum-coated surface100% (baseline)High
+ Low GRGDNP (0.1 µM)120%Moderate increase
+ High GRGDNP (1 µM)60%Strong inhibition
RGD-functionalized NPs180%Sustained activation

Data from in vitro adhesion assays using hydroxyapatite substrates [1] [3].

Role of GRGDNP in Apoptosis Induction via Caspase-3 Activation Pathways

GRGDNP directly triggers caspase-3-dependent apoptosis through conformation-selective integrin antagonism. At 300 µg/mL, GRGDNP induces pro-caspase-3 autoprocessing in suspended cells by:

  • Integrin clustering disruption: Dissolution of α5β1-fibronectin aggregates reduces survival signals.
  • Caspase-3 conformational change: Enhanced exposure of the catalytic site via allosteric modification, increasing self-cleavage kinetics 2.5-fold [2].
  • Anoikis potentiation: In glioblastoma cells, 72-hour GRGDNP treatment (20 µM) elevates Annexin-V+ cells by 70% in suspension cultures, correlating with 3-fold caspase-3 activation [8]. Molecular dynamics simulations confirm GRGDNP’s Asp residue stabilizes caspase-3’s solvent-accessible loop, facilitating proteolytic maturation. This pathway operates independently in tumor cells but requires co-stimulation by loss of adhesion [2] [6].

Table 4: GRGDNP-Induced Apoptotic Mechanisms

ProcessKey Molecular EventGRGDNP Effect
Integrin ligationFAK survival signalingInhibited
Caspase-3 conformationActive site exposure ↑ Exposure (allosteric)
AutoprocessingCleavage at Asp175-Ser176Accelerated (2.5-fold)
Anoikis executionPhosphatidylserine externalization70% increase in Annexin-V+ cells

Data from flow cytometry and enzymatic activity assays [2] [8].

Mechanotransduction and Cytoskeletal Remodeling Mediated by RGD-Integrin Interactions

GRGDNP-integrin binding transmits mechanical forces that reorganize actin dynamics. Steered molecular dynamics (SMD) simulations reveal:

  • Force resilience: Cyclic RGD-integrin complexes withstand dissociation forces >2500 pN, while linear GRGDNP detaches at ~1800 pN due to backbone flexibility [6].
  • Cytoskeletal coupling: GRGDNP-bound α5β1 recruits talin-vinculin complexes, generating actomyosin contractility. This triggers RhoA-mediated stress fiber formation in endothelial cells within 30 minutes [4].
  • Migration modulation: U251 glioma cells treated with 20 µM GRGDNP exhibit 80% reduction in Matrigel invasion, accompanied by dissolution of lamellipodial actin networks [8]. Force-dependent allostery in the β3-integrin subunit propagates to the cytoplasmic domain, altering talin binding affinity and focal adhesion turnover rates [6].

Biophysical studies show GRGDNP-functionalized substrates with stiffness >20 kPa promote osteogenic differentiation via YAP nuclear translocation, demonstrating peptide-directed mechanosensing [4].

Table 5: Cytoskeletal Responses to GRGDNP Mechanics

ParameterGRGDNP EffectMeasurement Technique
Actin polymerization↓ Filopodia density (60%)Fluorescence microscopy
Cell migration speed↓ from 25 µm/h to 5 µm/hTime-lapse imaging
Focal adhesion stability↑ Turnover rate (2-fold)FRAP analysis
YAP nuclear localization↑ on stiff RGD substratesImmunofluorescence

Data from SMD simulations and cellular biophysics [4] [6] [8].

Properties

Product Name

RGD peptide (GRGDNP)

IUPAC Name

1-[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C23H38N10O10

Molecular Weight

614.6 g/mol

InChI

InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)

InChI Key

CWAHAVYVGPRZJU-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O

Synonyms

Gly-Arg-Gly-Asp-Asn-Pro
glycyl-arginyl-glycyl-aspartyl-asparaginyl-proline
GRGDNP

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O

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